molecular formula C18H29NaO3S B1592539 Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts CAS No. 69669-44-9

Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts

Cat. No. B1592539
CAS RN: 69669-44-9
M. Wt: 348.5 g/mol
InChI Key: HOXWFOVSCUWIEH-UHFFFAOYSA-M
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Description

Synthesis Analysis

The most widely used method for preparing sulfonates, such as “Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts”, is the sulfonation reaction through a continuous reactor, such as a falling film reactor . Generally, 4-C10-13-sec-alkylbenzene and sulfur trioxide react through the reactor. The resulting product is then neutralized with sodium hydroxide or sodium carbonate .


Molecular Structure Analysis

The molecular formula of “this compound” is C19H32O3S . The molecular structure is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

“this compound” exhibits the reactions typical of other aromatic sulfonic acids . The sulfonation is reversed above 220 °C .


Physical And Chemical Properties Analysis

“this compound” are soluble in water and stable . They can exist in both solid and liquid forms .

Scientific Research Applications

Photolytic Oxidation Applications

Benzenesulfonic acid and its derivatives show promising results in photolytic oxidation processes. A study demonstrated that in the presence of sodium hypochlorite, benzenesulfonic acid undergoes complete photolysis, yielding carbon dioxide and sulfuric acid. This process also leads to the formation of various compounds such as alkylbenzene, alkylphenol, and arylalkyl alcohol, indicating its potential in chemical synthesis and environmental applications (Nakamura & Ogata, 1977).

Electropolymerization and Electronic Structure

Benzenesulfonic acid derivatives play a significant role in electropolymerization processes. An ab initio and experimental study on p-benzenesulfonic acid derivatives, including sodium salt, examined their electronic structures to understand electrooxidation and electrode surface modification. This research highlights the impact of the alkyl side chain on electronic structure, crucial for their applications in electrochemistry and material science (Nabais et al., 2004).

Surfactant Properties and Applications

The dynamic interfacial properties of hydroxy-substituted alkyl benzenesulfonates, including sodium 2-hydroxy-3-decyl-5-octylbenzenesulfonate, were extensively studied. These compounds demonstrate significant potential in surfactant applications due to their unique surfactant conformation and surface layer arrangement, important for various industrial applications, particularly in cleaning products and emulsifiers (Huang et al., 2007).

Cool Storage System Enhancement

Research on the crystallization process of gas hydrate HCFC141b revealed that benzenesulfonic acid sodium salt significantly improves the formation rate of gas hydrates, making it a valuable additive in cool storage systems. This application is particularly relevant in air conditioning engineering, demonstrating the compound's utility in energy management and storage (Bi et al., 2006).

Development of Ion-Selective Membranes

The synthesis of certain derivatives of benzenesulfonic acid, such as 2,3,4-tris(11‘-methacryloylundecyl-1‘-oxy)benzenesulfonic acid and its sodium salt, has been explored for their potential in creating ion-selective membranes. These compounds can form ordered phases that preform potential ion-transport channels, which are crucial for applications in filtration and separation technologies (Zhu et al., 2006).

Mechanism of Action

Target of Action

The primary targets of Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts are the molecules and surfaces that require the properties of a surfactant . This compound is used as a cleansing agent, emulsifying agent, dispersing agent, and wetting agent . It interacts with these targets to alter their properties and facilitate various processes.

Mode of Action

This compound: acts as a surfactant, reducing surface tension and promoting the formation of emulsions . It interacts with its targets by adhering to their surfaces and altering their interaction with the surrounding environment. This results in improved wetting, dispersion, and emulsification properties .

Biochemical Pathways

The exact biochemical pathways affected by This compound It is known that this compound plays a crucial role in the sulfonation reaction pathway . The compound is produced when 4-C10-13-sec-alkylbenzene and sulfur trioxide react in a continuous reactor, followed by neutralization with sodium hydroxide or sodium carbonate .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound As a surfactant, it is expected to have high solubility in water , which could influence its bioavailability

Result of Action

The molecular and cellular effects of This compound are primarily related to its surfactant properties. It alters the surface properties of its targets, leading to improved wetting, dispersion, and emulsification . This can result in more effective cleansing, improved distribution of substances in a solution, and the formation of stable emulsions .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the presence of water is crucial for its function as a surfactant . Additionally, it is stable under normal conditions, but decomposes on heating, producing toxic and corrosive fumes . Therefore, the environment in which this compound is used can significantly impact its effectiveness and stability.

Safety and Hazards

In solid form, “Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts” are flammable and can cause moderate irritation to the skin, eyes, and respiratory system . Contact with strong oxidants can cause them to burn . Harmful products of combustion include CO and CO2 .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of Benzenesulfonic acid, C10-14-alkyl derivsAs surfactants, they are known to interact with various biomolecules, including proteins and lipids, primarily through hydrophobic interactions and ionic bonds . These interactions can alter the properties and functions of these biomolecules, potentially influencing biochemical reactions.

Cellular Effects

The effects of Benzenesulfonic acid, C10-14-alkyl derivsThey may also interfere with cell signaling pathways and gene expression by interacting with membrane proteins and lipids .

Molecular Mechanism

The molecular mechanism of action of Benzenesulfonic acid, C10-14-alkyl derivsAs surfactants, they likely exert their effects at the molecular level by interacting with biomolecules such as proteins and lipids, potentially altering their structure and function . They may also influence gene expression by interacting with DNA or RNA molecules .

Temporal Effects in Laboratory Settings

The temporal effects of Benzenesulfonic acid, C10-14-alkyl derivsLike other surfactants, they may degrade over time, especially under certain conditions such as high temperatures .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts in animal models. High doses of surfactants can be toxic and cause adverse effects .

Metabolic Pathways

The metabolic pathways involving Benzenesulfonic acid, C10-14-alkyl derivsSurfactants can be metabolized by various enzymes in the body, leading to their breakdown and removal .

Transport and Distribution

The transport and distribution of Benzenesulfonic acid, C10-14-alkyl derivsAs surfactants, they are likely to be distributed throughout the body due to their ability to mix with both water and fats .

Subcellular Localization

The subcellular localization of Benzenesulfonic acid, C10-14-alkyl derivsDue to their amphipathic nature, they may be found in various cellular compartments, including the cytoplasm and cell membranes .

properties

IUPAC Name

sodium;4-dodecan-3-ylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3S.Na/c1-3-5-6-7-8-9-10-11-16(4-2)17-12-14-18(15-13-17)22(19,20)21;/h12-16H,3-11H2,1-2H3,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXWFOVSCUWIEH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058711
Record name Sodium 4-(1-ethyldecyl)benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid
Record name Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, mono-C10-13-alkyl derivs., sodium salts
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

2212-50-2, 69669-44-9, 90194-45-9, 85117-50-6
Record name Benzenesulfonic acid, 4-(1-ethyldecyl)-, sodium salt
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, mono-C10-13-alkyl derivs., sodium salts
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 4-(1-ethyldecyl)benzenesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonic acid, mono-C10-13-alkyl derivs., sodium salts
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Record name Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts
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Record name Benzenesulfonic acid, mono-C10-14-alkyl derivs., sodium salts
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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